molecular formula C18H16N4O5 B14135842 N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 1172860-03-5

N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B14135842
CAS No.: 1172860-03-5
M. Wt: 368.3 g/mol
InChI Key: HXRFKEAQVVINRH-UHFFFAOYSA-N
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Description

N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-ethoxybenzoic acid hydrazide with 4-methyl-3-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Major Products Formed

    Reduction: Formation of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its oxadiazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1172860-03-5

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H16N4O5/c1-3-26-14-8-6-12(7-9-14)17-20-21-18(27-17)19-16(23)13-5-4-11(2)15(10-13)22(24)25/h4-10H,3H2,1-2H3,(H,19,21,23)

InChI Key

HXRFKEAQVVINRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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